N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a thioether-linked 4-fluorophenylacetamide moiety at position 3.
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S2/c18-12-6-8-13(9-7-12)19-14(23)10-25-17-22-21-16(26-17)20-15(24)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCBRRGGESLGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current research findings on its biological activity, including anticancer properties, kinase inhibition, and structure-activity relationships (SAR).
Structure and Synthesis
The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of thiadiazole derivatives with benzamide moieties, often leading to compounds with enhanced biological activity. For instance, the introduction of a 4-fluorophenyl group has been shown to significantly affect the compound's binding affinity and biological efficacy.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including this compound.
Case Studies
- In Vitro Studies : In one study, derivatives of 1,3,4-thiadiazole were tested against various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HePG-2 (liver cancer) cell lines with IC50 values below 0.1 µM, indicating potent anticancer properties .
- Mechanism of Action : The mechanism by which these compounds exert their effects includes the induction of apoptosis and DNA fragmentation in cancer cells . This suggests that they may interfere with critical cellular processes necessary for cancer cell survival.
- Kinase Inhibition : The compound has also been identified as a dual inhibitor of Abl and Src tyrosine kinases, which are crucial in various signaling pathways related to cancer progression . For example, a related compound demonstrated an IC50 value of 7.4 µM against the Bcr-Abl protein kinase .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups on the aromatic rings enhances anticancer activity. Compounds with substitutions such as nitro or fluoro groups showed improved binding affinities and biological activities compared to their unsubstituted counterparts .
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| N-(5-Nitrothiazol-2-yl)-2-(5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide | 7.4 | Bcr-Abl |
| N-(5-((4-fluorophenyl)amino)-1,3,4-thiadiazol-2-yl)benzamide | <0.1 | MCF-7 |
Other Biological Activities
Beyond anticancer effects, compounds containing the thiadiazole moiety have demonstrated a range of additional biological activities:
- Antimicrobial Properties : Some derivatives exhibit comparable antimicrobial activity against both Gram-positive and Gram-negative bacteria . For instance, compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Thiadiazole derivatives have also been studied for their anti-inflammatory properties, contributing to their potential therapeutic applications beyond oncology .
- Neuroprotective Effects : Recent research highlights neuroprotective activities associated with certain thiadiazole derivatives, suggesting their utility in treating neurodegenerative diseases .
Scientific Research Applications
Biological Activities
The compound's structure incorporates a 1,3,4-thiadiazole ring, which is recognized for a wide range of biological activities including:
- Anticancer Activity : Various derivatives of the thiadiazole scaffold have shown significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole ring have been evaluated in vitro and in vivo against multiple cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively .
- Antimicrobial Properties : The thiadiazole derivatives exhibit notable antimicrobial activity against both bacterial and fungal strains. Research has demonstrated that certain derivatives possess effective antibacterial properties against Gram-positive and Gram-negative bacteria as well as antifungal activity against pathogenic fungi .
Anticancer Applications
- Thiadiazole Derivatives in Cancer Therapy : A review highlighted numerous thiadiazole derivatives that have entered clinical trials or are being investigated for their anticancer efficacy. Compounds were shown to decrease cell viability in various cancer types including leukemia and melanoma .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, certain 1,3,4-thiadiazole derivatives were found to activate apoptotic pathways in human leukemia cells .
Antimicrobial Applications
- In Vitro Studies : Compounds derived from the thiadiazole scaffold have been tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .
- Synthesis and Evaluation : A study synthesized several new 1,3,4-thiadiazole derivatives and assessed their antimicrobial activity. The findings revealed that halogenated derivatives had enhanced antibacterial effects compared to their non-halogenated counterparts .
Comparative Data Table
| Activity Type | Compound/Derivative | Target Organism/Cell Type | Efficacy |
|---|---|---|---|
| Anticancer | Thiadiazole derivative (e.g., X) | Human leukemia cells | Induces apoptosis |
| Antibacterial | 1,3,4-Thiadiazole derivative (Y) | S. aureus, E. coli | MIC = 25 μg/mL |
| Antifungal | Thiadiazole derivative (Z) | Candida albicans | MIC = 32 μg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Thiadiazole Core
Structural variations in substituents significantly influence physicochemical properties and bioactivity. Key analogs and their features are summarized below:
Key Observations:
- Electron-Withdrawing Groups (e.g., -F, -Cl): The 4-fluorophenyl group in the target compound may improve receptor binding compared to non-halogenated analogs, as seen in tyrosinase inhibitors .
- Thiadiazole vs. Oxadiazole: Replacement of the thiadiazole core with oxadiazole () reduces ring strain but may alter enzyme selectivity .
Physicochemical and Spectral Properties
- Melting Points: Fluorinated compounds (e.g., target compound) generally exhibit higher melting points (132–170°C) compared to non-halogenated analogs, suggesting stronger crystal lattice interactions .
- NMR Data: The ¹H-NMR spectra of thiadiazole derivatives show characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10.2–10.8 ppm) .
- IR Spectra: Stretching vibrations for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) confirm structural motifs .
Preparation Methods
Cyclization of Thiosemicarbazide with Carbon Disulfide
A common method involves reacting thiosemicarbazide with carbon disulfide (CS₂) under alkaline conditions. For example, 5-amino-1,3,4-thiadiazole-2-thiol is synthesized via the following protocol:
- Reactants : Thiosemicarbazide (1 equiv), CS₂ (1.2 equiv), NaOH (2 equiv).
- Conditions : Reflux in ethanol at 80°C for 6–8 hours.
- Yield : 70–85% after recrystallization from ethanol.
This intermediate is critical for subsequent functionalization at the 2- and 5-positions of the thiadiazole ring.
Preparation of 2-((4-Fluorophenyl)amino)-2-Oxoethyl Thioether
The side chain containing the fluorophenylacetamide group is synthesized independently and later coupled to the thiadiazole core.
Synthesis of 2-Chloro-N-(4-Fluorophenyl)Acetamide
This intermediate is prepared by reacting 4-fluoroaniline with chloroacetyl chloride:
- Reactants : 4-Fluoroaniline (1 equiv), chloroacetyl chloride (1.1 equiv), triethylamine (1.1 equiv).
- Conditions : Toluene solvent, 0°C to room temperature, 4–6 hours.
- Yield : 90–98% after aqueous workup.
Table 1: Optimization of Chloroacetyl Chloride Reactions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Toluene | 0°C → RT | 5.5 | 98 |
| Pyridine | DCM | RT | 6 | 85 |
Thioether Formation via Nucleophilic Substitution
The mercapto group (-SH) at the 5-position of the thiadiazole reacts with the chloroacetamide derivative to form the thioether linkage.
Alkylation of 5-Mercapto-1,3,4-Thiadiazole
- Reactants : 5-Amino-1,3,4-thiadiazole-2-thiol (1 equiv), 2-chloro-N-(4-fluorophenyl)acetamide (1.2 equiv).
- Conditions : Acetone solvent, K₂CO₃ (2 equiv), reflux at 60°C for 12 hours.
- Yield : 75–80% after column chromatography (EtOAc/hexane).
Amidation at the 2-Position of the Thiadiazole
The final step involves introducing the benzamide group via coupling reactions.
Carbodiimide-Mediated Amidation
- Reactants : Thiadiazole intermediate (1 equiv), benzoic acid (1.2 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv).
- Conditions : Acetonitrile solvent, room temperature, 24 hours.
- Yield : 65–70% after purification.
Table 2: Comparison of Coupling Agents
| Coupling System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | Acetonitrile | 24 | 70 |
| DCC/DMAP | DMF | 18 | 60 |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and catalyst recycling have been explored:
- Catalyst : Immobilized lipases for amidation steps reduce waste.
- Solvent Recovery : Toluene and acetonitrile are recycled via distillation, improving process sustainability.
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic methodologies are employed to prepare N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
The synthesis involves multi-step organic reactions:
Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring .
Thioether Linkage : Introduction of the 4-fluorophenylamino-oxoethylthio group via nucleophilic substitution, often using potassium carbonate as a base in DMF or acetone .
Benzamide Coupling : Amidation of the thiadiazole intermediate with benzoyl chloride derivatives, typically mediated by coupling reagents like EDCI/HOBt in dichloromethane or DMF .
Key challenges include maintaining anhydrous conditions and optimizing stoichiometry to minimize byproducts.
Basic: How is structural characterization validated for this compound?
Essential analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks (amide carbonyl at ~168 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 414.5) .
- IR Spectroscopy : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, S-C=N vibrations at ~680 cm⁻¹) .
- X-ray Crystallography : Resolves atomic-level geometry when single crystals are obtainable .
Advanced: How can researchers resolve contradictory biological activity data across assays (e.g., IC₅₀ variability)?
Contradictions may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), solvent systems (DMSO concentration), or incubation times. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
- Compound Stability : Assess degradation via HPLC under assay conditions (pH 7.4, 37°C). Stabilize with antioxidants (e.g., 0.1% ascorbic acid) if thioether oxidation occurs .
- Target Selectivity : Perform kinome-wide profiling to rule off-target effects. Molecular docking against homologous proteins (e.g., COX-1 vs. COX-2) clarifies specificity .
Advanced: What strategies improve synthetic yield (<40%) in the thiadiazole cyclization step?
Optimization approaches:
- Reagent Ratios : Adjust thiosemicarbazide:carbon disulfide from 1:1 to 1:1.2 to drive cyclization .
- Temperature Control : Gradual heating (70°C → 90°C) reduces side reactions like polysulfide formation .
- Microwave Assistance : Irradiation (100 W, 15 min) enhances reaction efficiency (yield increases to 65% vs. 40% conventional) .
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the thiadiazole intermediate .
Advanced: How do molecular docking studies inform the compound’s mechanism of action?
Docking workflows:
Target Identification : Prioritize enzymes with thiadiazole-binding pockets (e.g., EGFR, tubulin) based on structural analogs .
Binding Affinity : Use AutoDock Vina to calculate ΔG values (e.g., -9.2 kcal/mol for EGFR suggests strong inhibition) .
Dynamic Validation : Perform 100-ns MD simulations to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
Mutagenesis Correlation : Compare docking poses with alanine-scanning mutagenesis data to validate critical residues (e.g., EGFR Leu858) .
Advanced: How can structure-activity relationship (SAR) studies enhance bioactivity?
SAR strategies:
-
Substituent Modification :
Position Modification Effect Benzamide Nitro → Methoxy Increases solubility (logP from 3.1 → 2.4) Thioether Fluorophenyl → Chlorophenyl Enhances antimicrobial activity (MIC 8 → 2 μg/mL) -
Scaffold Hopping : Replace thiadiazole with oxadiazole to reduce hepatotoxicity while retaining kinase inhibition .
-
Prodrug Design : Introduce ester moieties to improve oral bioavailability (e.g., 60% → 85% in rat models) .
Basic: What safety precautions are critical during handling?
- Personal Protection : Use nitrile gloves, fume hoods, and explosion-proof refrigerators (flash point ~150°C) .
- Storage : Store at -20°C under argon to prevent thioether oxidation .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How to address poor solubility (<mg/mL) in aqueous buffers?
- Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin complexes (e.g., HP-β-CD) to achieve >5 mg/mL .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size 150 nm, PDI <0.2) for sustained release .
- Salt Formation : Convert to hydrochloride salt (aqueous solubility increases 10-fold at pH 3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
